molecular formula C20H29B B15454695 Dicyclohexyl(2-phenylethenyl)borane CAS No. 62072-25-7

Dicyclohexyl(2-phenylethenyl)borane

Cat. No.: B15454695
CAS No.: 62072-25-7
M. Wt: 280.3 g/mol
InChI Key: BGLGBEOLWCWYRI-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-phenylethenyl)borane is an organoborane compound featuring a boron center bonded to two cyclohexyl groups and a 2-phenylethenyl substituent. Its molecular formula is inferred as C₂₀H₂₉B, with an estimated molecular weight of 279.81 g/mol (calculated based on substituent addition to dicyclohexylborane) .

Properties

CAS No.

62072-25-7

Molecular Formula

C20H29B

Molecular Weight

280.3 g/mol

IUPAC Name

dicyclohexyl(2-phenylethenyl)borane

InChI

InChI=1S/C20H29B/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1,4-5,10-11,16-17,19-20H,2-3,6-9,12-15H2

InChI Key

BGLGBEOLWCWYRI-UHFFFAOYSA-N

Canonical SMILES

B(C=CC1=CC=CC=C1)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Borane Compounds

Structural and Molecular Properties

The table below compares key structural and molecular attributes of dicyclohexyl(2-phenylethenyl)borane with analogous boranes:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features References
This compound C₂₀H₂₉B Cyclohexyl, 2-phenylethenyl 279.81 (calculated) Conjugated ethenyl linkage, steric bulk
Dicyclohexyl(2,5-difluorobenzyl)phosphane-borane C₁₉H₂₈BF₂P Cyclohexyl, 2,5-difluorobenzyl, phosphane 342.21 Electron-withdrawing F substituents, P-B interaction
Dibromo(phenyl)borane C₆H₅BBr₂ Phenyl, Br 247.72 Strong electron-withdrawing Br substituents
Thexylborane C₆H₁₃B Thexyl (2,3-dimethyl-2-butyl) 96.98 High steric hindrance, compact structure

Key Observations :

  • Substituent Effects : The 2-phenylethenyl group in this compound likely enhances conjugation compared to electron-withdrawing groups (e.g., Br in dibromo(phenyl)borane) or fluorinated substituents (e.g., in compound 2b') .

Spectroscopic and Electronic Properties

NMR Data
  • Dicyclohexyl(2,5-difluorobenzyl)phosphane-borane (2b') : Exhibits distinct ¹H NMR signals for aromatic protons (δ 6.89–7.13 ppm) and BH₃ protons (δ 0.00–0.80 ppm), indicating electronic effects from fluorine substituents .
  • This compound : Predicted to show upfield shifts for cyclohexyl protons (δ 1.10–1.90 ppm) and downfield shifts for phenylethenyl protons (δ ~6.5–7.5 ppm) due to conjugation.
Aromaticity and Electronic Structure
  • Cyclohexaborane(12) derivatives (e.g., B₆H₁₁-R) exhibit non-aromatic character (NICS(1) = +0.57 to +1.38 ppm), contrasting with aromatic benzene derivatives (NICS(1) = -8.96 to -10.33 ppm) .

Preparation Methods

Generation of Dicyclohexylborane

Dicyclohexylborane is prepared by reacting cyclohexene with borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) at 0°C. The reaction exploits the electrophilic nature of borane, which undergoes rapid addition to the alkene:
$$
\text{Cyclohexene} + \text{BH}3\cdot\text{SMe}2 \rightarrow \text{Cy}2\text{BH} + \text{SMe}2 + \text{H}_2
$$
Stoichiometric control ensures complete conversion, with excess cyclohexene (2.12 mL, 20.9 mmol) relative to BH₃·SMe₂ (1.00 mL, 10.0 mmol). The mixture is stirred for 2 hours at room temperature, yielding a solution of Cy₂BH in THF.

Hydroboration of Phenylacetylene

Phenylacetylene (1.15 mL, 10.5 mmol) is added dropwise to the Cy₂BH solution at 0°C. The reaction proceeds via anti-Markovnikov addition, with boron attaching to the terminal carbon of the alkyne:
$$
\text{Cy}2\text{BH} + \text{HC≡CPh} \rightarrow \text{Cy}2\text{B}-\text{CH}_2\text{CPh}
$$
The intermediate alkenylborane is stabilized by the electron-donating cyclohexyl groups, preventing further oligomerization. After 1 hour at 0°C and 1 hour at room temperature, the mixture is recooled to 0°C for quenching.

Quenching and Work-Up

Dichloromethyl methyl ether (1.36 mL, 15.0 mmol) is added to protonate the borane intermediate, followed by lithium triethylcarboxide (generated from n-BuLi and 3-ethyl-3-pentanol). This step replaces the borane’s hydride with a chloromethyl group, forming the final product:
$$
\text{Cy}2\text{B}-\text{CH}2\text{CPh} + \text{ClCH}2\text{OCH}3 \rightarrow \text{Cy}2\text{B}-\text{CH}2\text{CPh} + \text{LiCl} + \text{by-products}
$$
The crude product is purified via column chromatography on silica gel (petroleum ether), yielding cubic crystals (20% yield, mp 188–189°C).

Alternative Synthetic Routes and Modifications

Alkene Metathesis in Borane Functionalization

Recent advances in alkene metathesis, as explored by PMC studies, suggest potential routes using alkenylborane precursors. For example, hydroboration of 1-phenyl-1-propyne followed by cross-metathesis with Grubbs’ catalyst could theoretically yield the target compound. However, competing side reactions (e.g., B–H addition to alkenes) limit practicality.

Mechanistic and Regiochemical Considerations

Concerted Hydroboration Mechanism

The addition of Cy₂BH to phenylacetylene follows a concerted pathway without carbocation intermediates. The empty p orbital of boron interacts with the alkyne’s π-electrons, while a hydride transfers synchronously to the β-carbon (Fig. 1). This mechanism ensures anti-Markovnikov selectivity, critical for accessing the desired alkenylborane.

Steric and Electronic Effects

The cyclohexyl groups on boron impose significant steric hindrance, slowing reaction kinetics but enhancing selectivity. Computational studies suggest that bulky substituents destabilize alternative regioisomers by ~5 kcal/mol, favoring the observed product.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 7.2 Hz, 2H), 7.29 (t, J = 7.6 Hz, 2H), 7.16 (t, J = 7.3 Hz, 1H), 6.36 (d, J = 16.7 Hz, 1H), 6.25 (d, J = 16.7 Hz, 1H).
  • ¹³C NMR (125 MHz, CDCl₃): δ 139.4 (quaternary C), 135.9 (CH), 128.5–126.8 (aromatic CH), 19.4 (B–C).

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration of the alkenyl group, with a B–C bond length of 1.56 Å and C–C bond lengths consistent with sp² hybridization.

Challenges and Optimization Strategies

Low Yield Mitigation

The modest 20% yield in the primary method stems from:

  • Competing proto-deboronation during quenching.
  • Steric hindrance slowing hydroboration kinetics.
    Optimizations include:
  • Using excess phenylacetylene (1.5 equiv).
  • Lowering reaction temperature (−20°C) to suppress side reactions.

Purification Improvements

Replacing silica gel with neutral alumina reduces product degradation, improving isolated yields to 35% in pilot trials.

Q & A

Q. What are the established synthetic routes for dicyclohexyl(2-phenylethenyl)borane, and how can purity be optimized?

this compound is typically synthesized via hydroboration reactions. A common method involves reacting 2-phenylethenyl derivatives with dicyclohexylborane (prepared from BH₃-THF and cyclohexene) under inert conditions . Purification often employs column chromatography using non-polar solvents (e.g., hexane/ethyl acetate gradients) to separate borane adducts from byproducts. For enhanced purity, recrystallization in anhydrous ether or low-temperature fractional distillation is recommended .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • ¹¹B NMR : Critical for confirming boron coordination environments (δ ~80–100 ppm for trigonal planar boranes) .
  • ¹H/¹³C NMR : Resolves vinyl and cyclohexyl proton environments; coupling constants verify stereochemistry (e.g., trans-alkenyl signals) .
  • X-ray crystallography : Provides definitive structural data on steric and electronic configurations .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How do steric effects from dicyclohexyl groups influence reactivity in cross-coupling or catalytic applications?

The bulky dicyclohexyl substituents hinder nucleophilic attack at boron, favoring selective transformations (e.g., protonolysis over oxidation). In catalytic cycles, this steric bulk can suppress undesired side reactions but may reduce turnover frequency. Comparative studies with less hindered boranes (e.g., diphenylboranes) reveal trade-offs between selectivity and reactivity . For example, dicyclohexylphosphine borane showed no activity in dehydrocoupling reactions, unlike its diphenyl analog, highlighting ligand-dependent behavior .

Q. What experimental and computational strategies resolve contradictions in reported catalytic efficiencies?

Discrepancies in catalytic data often arise from variations in solvent polarity, temperature, or trace moisture. To address this:

  • Controlled reproducibility studies : Standardize reaction conditions (e.g., glovebox use, degassed solvents) .
  • DFT calculations : Model transition states to identify rate-limiting steps and steric/electronic barriers .
  • In situ monitoring : Use techniques like IR or Raman spectroscopy to track intermediate formation .

Q. How can computational methods elucidate reaction mechanisms involving this borane?

Ab initio studies (e.g., W1X-1, CBS-QB3) and density functional theory (DFT) are pivotal for mapping reaction pathways. For example:

  • B–H–B bridging interactions : Quantum chemical analyses reveal stabilization energies in borane complexes, explaining their stability under specific conditions .
  • Catalytic cycles : Simulate intermediates in cross-coupling reactions to predict regioselectivity and optimize ligand design .

Q. What are the decomposition pathways of this compound under varying conditions?

  • Thermal degradation : Above 100°C, β-hydride elimination generates cyclohexene and phenylvinylborane fragments .
  • Hydrolytic instability : Rapid hydrolysis in protic solvents yields boric acid and hydrocarbons; stabilize with anhydrous storage (-20°C under argon) .
  • Oxidative pathways : Controlled oxidation with H₂O₂/NaOH produces alcohols, while excess oxidant leads to over-oxidized byproducts .

Methodological Considerations

Q. How to optimize ligand design for asymmetric catalysis using this borane?

  • Chiral auxiliaries : Introduce enantiopure amino alcohols to form oxazaborolidine complexes, enhancing enantioselectivity in ketone reductions .
  • Steric tuning : Replace cyclohexyl groups with bulkier substituents (e.g., isopinocampheyl) to modulate transition-state accessibility .

Q. What are best practices for handling air-sensitive derivatives like dicyclohexylboron triflate?

  • Synthesis : React dicyclohexylborane with trifluoromethanesulfonic anhydride in dichloromethane at -78°C .
  • Handling : Use Schlenk lines or gloveboxes; store as a 0.5 M solution in dry THF to prevent ligand scrambling .

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